![molecular formula C14H19NO3 B025055 Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 105706-75-0](/img/structure/B25055.png)
Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
“Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H19NO3 . It has a molecular weight of 249.31 . The compound is typically a white to yellow solid, semi-solid, or liquid .
Synthesis Analysis
Piperidones, which include “Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate”, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .
Molecular Structure Analysis
The InChI code for “Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate” is 1S/C14H19NO3/c16-10-13-8-4-5-9-15 (13)14 (17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2
. This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate” is typically stored in a dry room at normal temperature . The compound is a white to yellow solid, semi-solid, or liquid .
Scientific Research Applications
Role in Drug Design
Piperidines, including Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Presence in Alkaloids
Piperidine derivatives are also found in alkaloids, a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .
Use in Chemical Synthesis
This compound is used in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biological Evaluation
The biological evaluation of potential drugs containing the piperidine moiety, including Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, is an active area of research .
Cholinesterase Inhibition
The benzyl-piperidine group, which includes Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, is often necessary for the successful inhibition of cholinesterase receptors . This has implications for the treatment of conditions like Alzheimer’s disease.
Role in Cancer Treatment
Piperidine derivatives, including Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate, have been explored as potential anticancer agents. For example, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, a class of tubulin inhibitors, have been discovered as potent anticancer agents to treat prostate cancer .
Safety and Hazards
The compound is labeled with the GHS06 pictogram, indicating that it is toxic . The hazard statements associated with it are H301 (Toxic if swallowed) and H319 (Causes serious eye irritation) . The precautionary statements are P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
This compound is primarily used as an intermediate in organic synthesis .
Action Environment
The action, efficacy, and stability of 1-CBZ-2-HYDROXYMETHYL-PIPERIDINE are influenced by various environmental factors, including temperature, pH, and the presence of other reactants or catalysts. It is stable under normal temperatures and can dissolve in some organic solvents, such as ethanol and chloroform .
properties
IUPAC Name |
benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-10-13-8-4-5-9-15(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,16H,4-5,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGDHNGWPNSYCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00909685 | |
Record name | Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
CAS RN |
105706-75-0 | |
Record name | Benzyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00909685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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